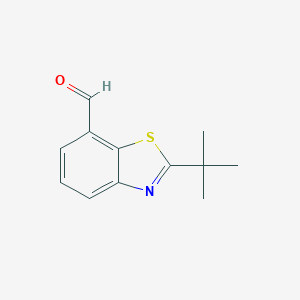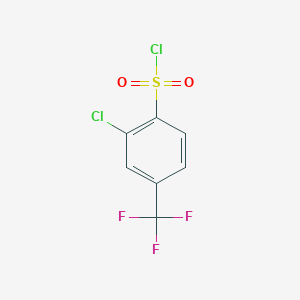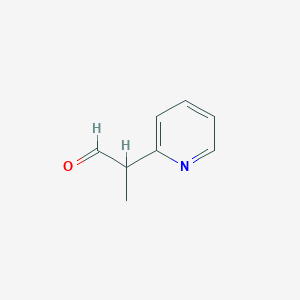
2-(2-Pyridyl)propanal
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-(2-Pyridyl)propanal is an organic compound that is widely used in scientific research. It is also known as 2-pyridylacetaldehyde or PPA. It is a yellowish liquid with a strong odor and is soluble in water, ethanol, and ether.
作用机制
The mechanism of action of 2-(2-Pyridyl)propanal is not fully understood. However, it is believed to act as a chelating agent by forming a complex with metal ions such as copper, iron, and zinc. This complexation can lead to changes in the electronic structure of the metal ion, resulting in altered reactivity and catalytic activity.
生化和生理效应
2-(2-Pyridyl)propanal has been shown to have various biochemical and physiological effects. It has been found to have antioxidant properties and can scavenge free radicals. It also has anti-inflammatory properties and can inhibit the production of pro-inflammatory cytokines. Additionally, it has been shown to have neuroprotective effects and can protect against oxidative stress-induced neuronal damage.
实验室实验的优点和局限性
One of the main advantages of using 2-(2-Pyridyl)propanal in lab experiments is its versatility. It can be used in a wide range of applications, from organic synthesis to biological imaging. Additionally, it is relatively easy to synthesize and is commercially available. However, one limitation is that it can be toxic in high concentrations and should be handled with care.
未来方向
There are many future directions for research involving 2-(2-Pyridyl)propanal. One area of interest is its potential as a therapeutic agent for various diseases such as neurodegenerative disorders and cancer. Additionally, further research is needed to fully understand its mechanism of action and to develop new synthetic methods for its preparation. Finally, its use as a fluorescent probe for biological imaging could be further explored.
Conclusion:
In conclusion, 2-(2-Pyridyl)propanal is a versatile compound with a wide range of scientific research applications. Its synthesis method, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions have been discussed in this paper. Further research is needed to fully understand its potential as a therapeutic agent and to develop new synthetic methods for its preparation.
合成方法
2-(2-Pyridyl)propanal can be synthesized through various methods. The most common method is the condensation reaction between pyridine-2-carboxaldehyde and acetaldehyde in the presence of a catalyst such as p-toluenesulfonic acid. Another method involves the reaction between pyridine-2-carboxylic acid and acetaldehyde in the presence of a reducing agent such as sodium borohydride.
科学研究应用
2-(2-Pyridyl)propanal has a wide range of scientific research applications. It is commonly used as a reagent in organic synthesis to synthesize various compounds such as pyridine derivatives, heterocyclic compounds, and chiral ligands. It is also used in the preparation of metal complexes for catalysis and as a fluorescent probe for biological imaging.
属性
CAS 编号 |
162895-00-3 |
|---|---|
产品名称 |
2-(2-Pyridyl)propanal |
分子式 |
C8H9NO |
分子量 |
135.16 g/mol |
IUPAC 名称 |
2-pyridin-2-ylpropanal |
InChI |
InChI=1S/C8H9NO/c1-7(6-10)8-4-2-3-5-9-8/h2-7H,1H3 |
InChI 键 |
JRVRZALNDCUKBN-UHFFFAOYSA-N |
SMILES |
CC(C=O)C1=CC=CC=N1 |
规范 SMILES |
CC(C=O)C1=CC=CC=N1 |
同义词 |
2-Pyridineacetaldehyde,alpha-methyl-(9CI) |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



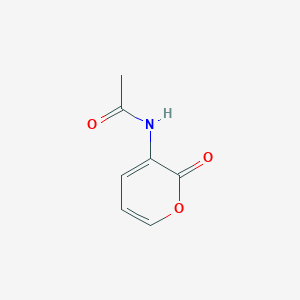
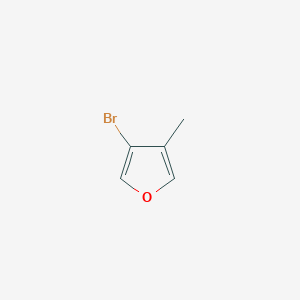
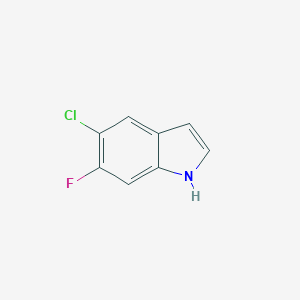
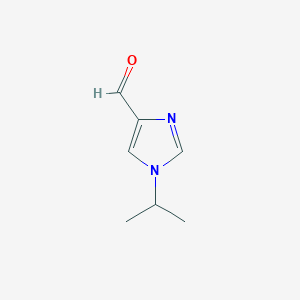
![Methyl 4-[(Z)-amino(hydroxyimino)methyl]benzoate](/img/structure/B65954.png)
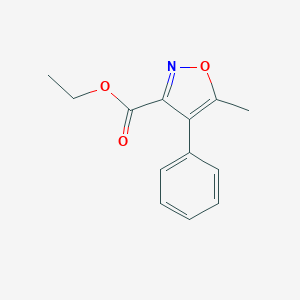
![4-Methyl-2,7,8,8a-tetrahydropyrrolo[1,2-d][1,2,4]triazine-1,6-dione](/img/structure/B65956.png)
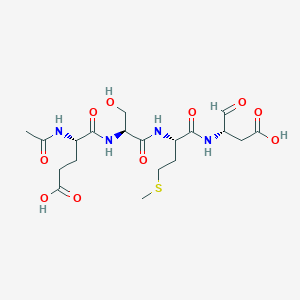
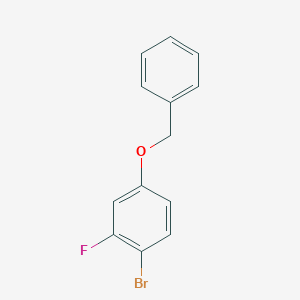
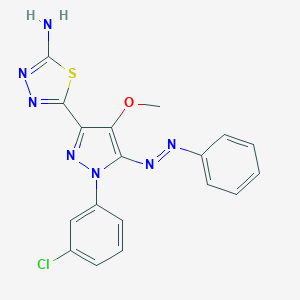
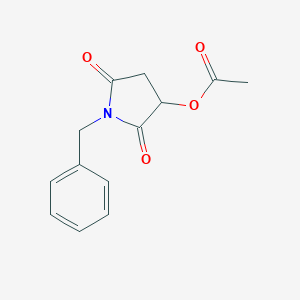
![Tert-butyl benzo[d]thiazol-2-ylcarbamate](/img/structure/B65964.png)
